molecular formula C21H21ClN4O3 B2626577 3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide CAS No. 1251692-22-4

3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

Cat. No.: B2626577
CAS No.: 1251692-22-4
M. Wt: 412.87
InChI Key: SUMYLBZVZMJDQN-UHFFFAOYSA-N
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Description

3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a diketone under acidic conditions.

    Introduction of the Carbamoyl Group: The quinoxaline intermediate is then reacted with 5-chloro-2-methylphenyl isocyanate to introduce the carbamoyl group.

    Formation of the Final Product: The resulting intermediate is further reacted with N-methylpropanamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions can also occur, potentially modifying the carbamoyl group or the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce various reduced derivatives of the quinoxaline core.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound could serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The quinoxaline core can be used in the design of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoxaline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Other quinoxaline derivatives with similar structures and biological activities.

    Carbamoyl Compounds: Compounds containing carbamoyl groups that exhibit similar reactivity and biological properties.

    Aromatic Amides: Compounds with aromatic amide groups that share similar synthetic routes and applications.

Uniqueness

The uniqueness of 3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-13-7-8-14(22)11-17(13)25-20(28)12-26-18-6-4-3-5-15(18)24-16(21(26)29)9-10-19(27)23-2/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMYLBZVZMJDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)CCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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